2-Amino-benzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

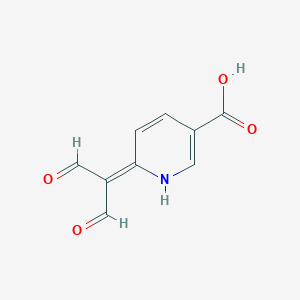

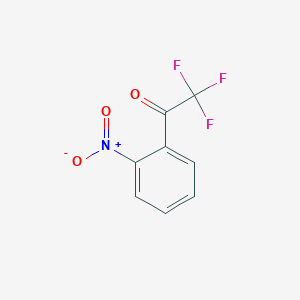

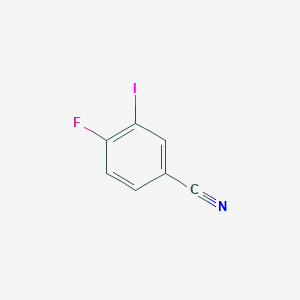

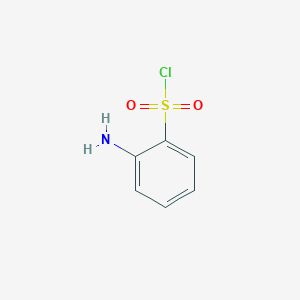

2-Amino-benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .

Synthesis Analysis

Benzenesulfonyl chloride is prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3 . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .Molecular Structure Analysis

The linear formula of this compound is C6H5SO2Cl . It has a molecular weight of 176.62 . The SMILES string representation is ClS(=O)(=O)c1ccccc1 .Chemical Reactions Analysis

Benzenesulfonyl chloride is highly reactive towards water . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles . The amine dissolves in the reagent phase, and immediately reacts (if it is 1º or 2º), with the resulting HCl being neutralized by the base .Physical And Chemical Properties Analysis

Benzenesulfonyl chloride is a colourless viscous oil . It has a density of 1.384 g/mL at 25 °C . It has a melting point of 13 to 14 °C and a boiling point of 251-252 °C . It is soluble in alcohol and diethyl ether, but insoluble in cold water .Mechanism of Action

The mechanism of action of benzenesulfonyl chloride involves its reaction with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols . The sulfonamide derivative from 2º-amines is usually an insoluble solid .

Safety and Hazards

Benzenesulfonyl chloride causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

Benzenesulfonyl chloride is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols . The closely related compound toluenesulfonyl chloride is often preferred because it is a solid at room temperature and easier to handle . Future research may focus on finding more efficient and safer ways to synthesize and handle this compound.

Relevant Papers A paper titled “Synthesis and evaluation of benzenesulfonic acid derivatives” evaluated 18 benzenesulfonyl acids and 2 benzenesulfonyl fluorides for their hNE inhibitory activities . Most of these compounds showed low inhibition activities against hNE .

properties

IUPAC Name |

2-aminobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMQCNNTMBBVLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.